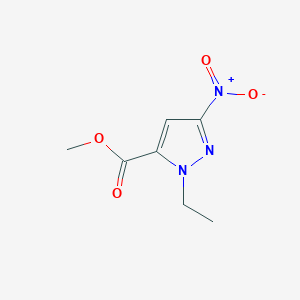
Carbonic acid, 2-chloroethyl ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, 2-chloroethyl ethyl ester is an organic compound with the molecular formula C5H9ClO3. It is a colorless liquid that is used in various chemical processes. The compound is known for its reactivity due to the presence of both chloro and carbonate functional groups, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carbonic acid, 2-chloroethyl ethyl ester can be synthesized through the reaction of 2-chloroethanol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbonate ester.
Industrial Production Methods: In an industrial setting, the production of 2-chloroethyl ethyl carbonate involves the continuous addition of 2-chloroethanol to a mixture of ethyl chloroformate and a base. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield 2-chloroethanol and ethyl carbonate.
Reduction: Reduction of 2-chloroethyl ethyl carbonate can lead to the formation of ethyl carbonate and ethylene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Hydrolysis: Water or aqueous sodium hydroxide is used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Products include substituted ethyl carbonates.
Hydrolysis: 2-Chloroethanol and ethyl carbonate.
Reduction: Ethyl carbonate and ethylene.
Applications De Recherche Scientifique
Carbonic acid, 2-chloroethyl ethyl ester is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other organic compounds, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving carbonate esters.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of Carbonic acid, 2-chloroethyl ethyl ester involves its reactivity towards nucleophiles. The chloro group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations where the compound acts as an electrophile.
Comparaison Avec Des Composés Similaires
- 2-Chloroethyl methyl carbonate
- 2-Chloroethyl propyl carbonate
- 2-Chloroethyl butyl carbonate
Comparison: Carbonic acid, 2-chloroethyl ethyl ester is unique due to its specific reactivity profile and the balance between its chloro and ethyl carbonate groups. Compared to its analogs, it offers a distinct combination of reactivity and stability, making it suitable for specific synthetic applications where other similar compounds might not be as effective.
Propriétés
Numéro CAS |
50780-47-7 |
|---|---|
Formule moléculaire |
C5H9ClO3 |
Poids moléculaire |
152.57 g/mol |
Nom IUPAC |
2-chloroethyl ethyl carbonate |
InChI |
InChI=1S/C5H9ClO3/c1-2-8-5(7)9-4-3-6/h2-4H2,1H3 |
Clé InChI |
SEEYHRCMNMPHDG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OCCCl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(4-Chlorophenyl)propyl]methylamine](/img/structure/B8783780.png)


![[2-Fluoro-4-(methylamino)phenyl]methanol](/img/structure/B8783811.png)









